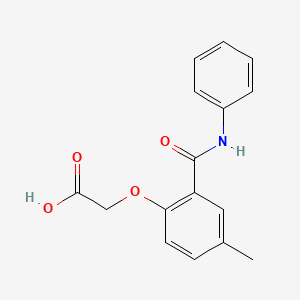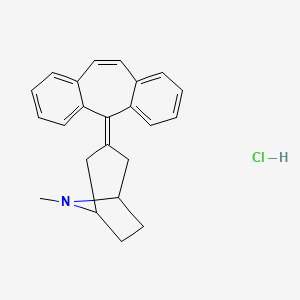
3-Methyl-1,2lambda~4~-dithian-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2lambda~4~-dithian-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2lambda~4~-dithian-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithianes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-1,2lambda~4~-dithian-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2lambda~4~-dithian-1-one involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,2-dithian-4-one: A closely related compound with similar chemical properties.
1,2-Dithiane: Another sulfur-containing heterocycle with different substitution patterns.
1,3-Dithiane: A structural isomer with the sulfur atoms in different positions.
Uniqueness
3-Methyl-1,2lambda~4~-dithian-1-one is unique due to its specific substitution pattern and the presence of a carbonyl group
Propriétés
Numéro CAS |
35390-43-3 |
|---|---|
Formule moléculaire |
C5H10OS2 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
3-methyldithiane 1-oxide |
InChI |
InChI=1S/C5H10OS2/c1-5-3-2-4-8(6)7-5/h5H,2-4H2,1H3 |
Clé InChI |
FPDMPVDXRQMWDH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCS(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)




![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)


